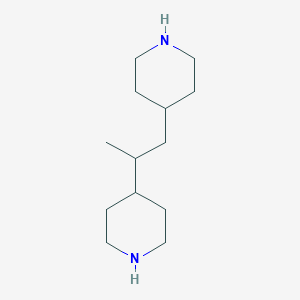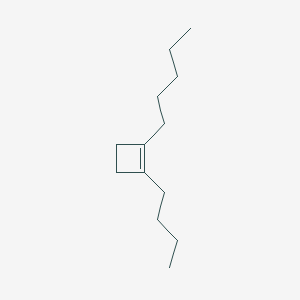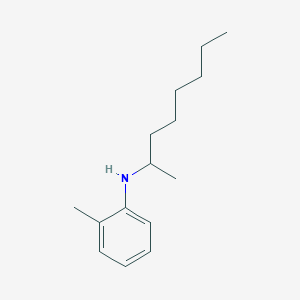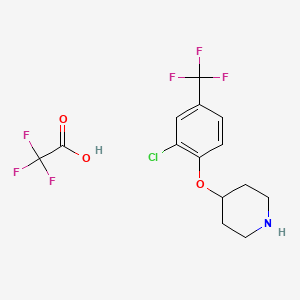![molecular formula C25H36O4Si2 B12587687 1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione CAS No. 336784-83-9](/img/structure/B12587687.png)
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione is a synthetic organic compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are further connected to a heptane-3,5-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-[(trimethylsilyl)oxy]benzaldehyde.
Aldol Condensation: The 4-[(trimethylsilyl)oxy]benzaldehyde undergoes an aldol condensation reaction with heptane-3,5-dione in the presence of a base such as sodium hydroxide or potassium hydroxide.
Silylation: The resulting product is then subjected to silylation using trimethylsilyl chloride in the presence of a base like pyridine to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of phenols or other substituted derivatives.
Applications De Recherche Scientifique
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione has several scientific research applications:
Materials Science: Used as a precursor in the synthesis of advanced materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new industrial chemicals and processes.
Mécanisme D'action
The mechanism of action of 1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione involves its interaction with various molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The phenyl rings and heptane-3,5-dione backbone can interact with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione:
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-: This compound shares the trimethylsilyl groups and phenyl rings but has a different backbone structure.
Uniqueness
1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione is unique due to the presence of both trimethylsilyl groups and a heptane-3,5-dione backbone, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
336784-83-9 |
|---|---|
Formule moléculaire |
C25H36O4Si2 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
1,7-bis(4-trimethylsilyloxyphenyl)heptane-3,5-dione |
InChI |
InChI=1S/C25H36O4Si2/c1-30(2,3)28-24-15-9-20(10-16-24)7-13-22(26)19-23(27)14-8-21-11-17-25(18-12-21)29-31(4,5)6/h9-12,15-18H,7-8,13-14,19H2,1-6H3 |
Clé InChI |
CGXADUFLBDNETP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=C(C=C1)CCC(=O)CC(=O)CCC2=CC=C(C=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)


![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)


![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)


